2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride
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Overview
Description
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride, also known as Nocodazole, is a synthetic organic compound that is widely used in scientific research. It is a microtubule inhibitor that is commonly used to disrupt the normal functioning of microtubules in cells.
Mechanism of Action
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride inhibits the polymerization of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and cell migration. By disrupting the normal functioning of microtubules, 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride induces cell cycle arrest and apoptosis in cancer cells. It also affects the morphology and motility of cells.
Biochemical and Physiological Effects
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride has several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells. It also affects the morphology and motility of cells. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride disrupts the normal functioning of microtubules, which affects various cellular processes, such as cell division, intracellular transport, and cell migration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in lab experiments is its specificity for microtubules. It is a potent inhibitor of microtubules and does not affect other cellular structures. Additionally, 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is readily available and easy to use. However, one of the limitations of using 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is its cytotoxicity. It can induce cell death at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in scientific research. One direction is the development of new drugs that target microtubules. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride can be used as a model compound for the development of new drugs with improved efficacy and reduced side effects. Another direction is the study of the role of microtubules in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride can be used to investigate the mechanism of action of these diseases and to develop new treatments. Additionally, the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in combination with other drugs can be explored to improve the efficacy of cancer treatments.
Conclusion
In conclusion, 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is a synthetic organic compound that is widely used in scientific research as a microtubule inhibitor. It is used to study the role of microtubules in various cellular processes, induce cell cycle arrest and apoptosis in cancer cells, and investigate the mechanism of action of various drugs that target microtubules. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in scientific research, including the development of new drugs that target microtubules and the study of the role of microtubules in various diseases.
Synthesis Methods
The synthesis of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride involves the reaction of 4-nitrobenzyl alcohol with 3-(4-morpholinyl)propylamine in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride dihydrochloride. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is widely used in scientific research as a microtubule inhibitor. It is used to study the role of microtubules in various cellular processes, such as cell division, intracellular transport, and cell migration. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is also used to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it is used to study the mechanism of action of various drugs that target microtubules.
properties
IUPAC Name |
2-(3-morpholin-4-ylpropylamino)-1-(4-nitrophenyl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.2ClH/c19-15(13-2-4-14(5-3-13)18(20)21)12-16-6-1-7-17-8-10-22-11-9-17;;/h2-5,15-16,19H,1,6-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZJYHOVFMICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC(C2=CC=C(C=C2)[N+](=O)[O-])O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.